N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzamide
Description
N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a thiophene-containing ethylamine side chain and a 3,4-dimethoxy-substituted benzamide core. This compound’s structural uniqueness arises from the combination of a dimethylamino group, a thiophen-3-yl moiety, and methoxy substituents on the aromatic ring. Its synthesis likely involves coupling reactions between activated benzoyl derivatives (e.g., acid chlorides) and substituted amines, a method analogous to the preparation of related benzamides described in the literature .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)14(13-7-8-23-11-13)10-18-17(20)12-5-6-15(21-3)16(9-12)22-4/h5-9,11,14H,10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAJBVSDKOWPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethylamino group, which is known to enhance solubility and bioavailability.
- A thiophene ring, contributing to its aromatic properties and potential interactions with biological targets.
- A 3,4-dimethoxybenzamide moiety, which may play a critical role in its biological activity.
Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors for specific enzymes involved in cancer progression. For instance, studies have shown that certain benzamides can inhibit dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation .
- Antioxidant Properties : Some derivatives possess antioxidant activities, potentially protecting cells from oxidative stress. This property is significant in the context of neurodegenerative diseases and cancer therapy .
- Receptor Modulation : Compounds with similar structures have been reported to interact with neurotransmitter receptors, which may influence mood and cognitive functions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Cytotoxicity | Exhibits cytotoxic effects against various cancer cell lines (e.g., MCF-7). |
| Antioxidant Activity | Demonstrated ability to scavenge free radicals and reduce oxidative stress. |
| Enzyme Inhibition | Potential inhibitor of key enzymes involved in cancer metabolism (e.g., DHFR). |
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM, suggesting potent anticancer activity.
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound exhibited antioxidant properties comparable to standard antioxidants like ascorbic acid. The compound effectively reduced intracellular reactive oxygen species (ROS), indicating its potential for neuroprotective applications.
Research Findings
Recent studies have focused on the synthesis and characterization of similar compounds, revealing insights into structure-activity relationships (SAR). The following findings are noteworthy:
- Structure-Activity Relationship (SAR) : Modifications in the benzamide structure significantly affect biological activity. For example, variations in the methoxy groups lead to changes in potency against specific cancer cell lines .
- Molecular Docking Studies : Computational studies suggest that this compound has favorable binding affinities for targets such as DHFR and other kinases implicated in cancer progression .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzamide exhibit significant antitumor effects. For instance, research on benzamide derivatives has shown promising results in inhibiting tumor growth and enhancing patient survival rates in clinical settings .
Prokinetic Agents
This compound is structurally related to Itopride, a known prokinetic agent used to treat gastrointestinal disorders. Itopride enhances gastrointestinal motility by acting as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor . The synthesis of this compound could lead to the development of new prokinetic drugs with improved efficacy or fewer side effects.
Clinical Trials
A notable case study involved a clinical trial that examined the efficacy of benzamide derivatives in patients with gastrointestinal disorders. The trial highlighted the potential of compounds like this compound to enhance gastric motility and reduce symptoms associated with dyspepsia .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. These studies provide a foundation for further exploration into its mechanism of action and potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Below is a detailed examination of key analogs:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core and a hydroxyl-substituted tert-butylamine side chain.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or acid with 2-amino-2-methyl-1-propanol .
- Key Properties: Contains an N,O-bidentate directing group, enabling participation in metal-catalyzed C–H functionalization reactions.
- Applications : Primarily explored in catalytic organic synthesis, unlike the target compound, which may have distinct functional roles due to its electron-rich thiophene and methoxy groups.
Pesticide-Related Benzamides
Several benzamide derivatives listed in pesticide databases (e.g., etobenzanid, diflufenican) share structural motifs with the target compound but differ in substituents and applications:
Key Observations :
- Substituent Impact : The target compound’s 3,4-dimethoxy and thiophene groups may enhance electron density and π-stacking capacity compared to halogenated pesticide analogs. This could influence binding to biological targets or material interfaces.
- Biological Activity : Pesticide benzamides often rely on halogenation for bioactivity (e.g., etobenzanid’s dichlorophenyl group). The absence of halogens in the target compound suggests divergent mechanisms or applications.
- Synthetic Flexibility: The dimethylamino group in the target compound may facilitate solubility or serve as a site for further functionalization, unlike the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Mechanistic and Functional Insights
Reactivity in Catalytic Systems
While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide participates in metal-catalyzed C–H activation via its N,O-bidentate group , the target compound’s dimethylamino-thiophenylethyl side chain could enable alternative coordination modes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
